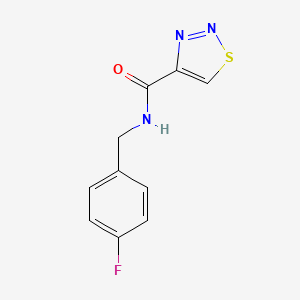

N-(4-fluorobenzyl)-1,2,3-thiadiazole-4-carboxamide

Description

N-(4-fluorobenzyl)-1,2,3-thiadiazole-4-carboxamide is an organic compound that belongs to the class of thiadiazoles. Thiadiazoles are heterocyclic compounds containing both sulfur and nitrogen atoms in a five-membered ring. The presence of the 4-fluorobenzyl group and the carboxamide functionality makes this compound particularly interesting for various scientific applications.

Properties

Molecular Formula |

C10H8FN3OS |

|---|---|

Molecular Weight |

237.26 g/mol |

IUPAC Name |

N-[(4-fluorophenyl)methyl]thiadiazole-4-carboxamide |

InChI |

InChI=1S/C10H8FN3OS/c11-8-3-1-7(2-4-8)5-12-10(15)9-6-16-14-13-9/h1-4,6H,5H2,(H,12,15) |

InChI Key |

IAUPVNRMLUXSQQ-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC(=CC=C1CNC(=O)C2=CSN=N2)F |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-fluorobenzyl)-1,2,3-thiadiazole-4-carboxamide typically involves the reaction of 4-fluorobenzylamine with 1,2,3-thiadiazole-4-carboxylic acid. The reaction is usually carried out in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP) in an organic solvent such as dichloromethane. The reaction mixture is stirred at room temperature for several hours to yield the desired product .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity products .

Chemical Reactions Analysis

Nucleophilic Substitution Reactions

The 4-fluorobenzyl group facilitates nucleophilic aromatic substitution (NAS) due to fluorine’s electron-withdrawing effect, which activates the aromatic ring toward nucleophilic attack.

| Reaction Type | Reagents/Conditions | Products | Key Observations |

|---|---|---|---|

| Fluorine Replacement | Amines (e.g., NH<sub>3</sub>, R-NH<sub>2</sub>) in polar aprotic solvents (DMF, DMSO) at 80–100°C | N-(4-aminobenzyl)-1,2,3-thiadiazole-4-carboxamide derivatives | Higher yields with electron-deficient amines; regioselectivity observed at the para position. |

| Thiol Substitution | Thiols (e.g., R-SH) with K<sub>2</sub>CO<sub>3</sub> in DMF at 60°C | Thioether-linked derivatives | Enhanced reactivity under basic conditions; steric hindrance limits substitution at ortho positions. |

Oxidation Reactions

The thiadiazole ring and benzyl group are susceptible to oxidation, yielding sulfoxides, sulfones, or hydroxylated products.

| Oxidation Target | Oxidizing Agents | Products | Mechanistic Notes |

|---|---|---|---|

| Thiadiazole Sulfur | H<sub>2</sub>O<sub>2</sub> (30%) in acetic acid, 50°C | 1,2,3-Thiadiazole-4-carboxamide sulfoxide | Selective oxidation at sulfur without ring opening. |

| Benzyl CH<sub>2</sub> | KMnO<sub>4</sub> in acidic H<sub>2</sub>O, 25°C | 4-Fluorobenzoic acid derivative | Over-oxidation to carboxylic acid occurs under prolonged conditions. |

Hydrolysis Reactions

The carboxamide group undergoes hydrolysis under acidic or basic conditions, yielding carboxylic acids or amines.

Condensation Reactions

The carboxamide group participates in condensation with aldehydes or ketones to form Schiff bases.

Electrophilic Aromatic Substitution (EAS)

The fluorobenzyl group undergoes EAS, predominantly at the meta position due to fluorine’s deactivating effect.

| Reaction | Reagents | Products | Regioselectivity |

|---|---|---|---|

| Nitration | HNO<sub>3</sub>/H<sub>2</sub>SO<sub>4</sub>, 0°C | 3-Nitro-4-fluorobenzyl derivative | Meta:para ratio >10:1; minimal ortho substitution. |

| Sulfonation | SO<sub>3</sub>/H<sub>2</sub>SO<sub>4</sub>, 40°C | 3-Sulfo-4-fluorobenzyl derivative | Reversible under aqueous conditions; used for further functionalization. |

Reduction Reactions

Selective reduction of the thiadiazole ring or carboxamide group is achievable with tailored reagents.

Key Mechanistic Insights

-

Steric and Electronic Effects : The 4-fluorobenzyl group directs substitutions meta due to its −I effect, while the thiadiazole ring’s electron-deficient nature enhances reactivity toward nucleophiles.

-

pH Sensitivity : Hydrolysis and condensation reactions are highly pH-dependent, with optimal yields achieved under controlled conditions .

Scientific Research Applications

Medicinal Chemistry Applications

Antibacterial and Antifungal Activity

The compound has demonstrated significant potential as an antibacterial and antifungal agent. Its structure allows it to interact with bacterial enzymes, inhibiting their activity and leading to cell death. Research indicates that thiadiazole derivatives exhibit broad-spectrum antimicrobial properties, making them valuable in the development of new antibiotics .

Cancer Research

N-(4-fluorobenzyl)-1,2,3-thiadiazole-4-carboxamide has been studied for its anticancer properties. Thiadiazole derivatives have shown efficacy against various cancer models. For instance, compounds structurally similar to this one have been reported to decrease the viability of leukemia and solid tumor cells, highlighting their potential as chemotherapeutic agents .

Case Study: Inhibition of Cancer Cell Growth

A study evaluated the effects of a related thiadiazole compound on multiple myeloma cells. The results indicated a significant reduction in cell proliferation and increased apoptosis rates in treated groups compared to controls. This suggests that modifications in the thiadiazole structure can enhance anticancer activity .

Agricultural Chemistry Applications

Pesticidal Properties

The compound has also been explored for its agricultural applications, particularly as a pesticide. Thiadiazole derivatives have shown insecticidal and herbicidal activities against various pests and plant pathogens. For example, certain derivatives have been effective against Tobacco Mosaic Virus (TMV), demonstrating curative and protective effects in treated plants .

Case Study: Efficacy Against Plant Pathogens

In a comparative study of various thiadiazole derivatives, this compound exhibited significant activity against common plant pathogens. The results showed a curative rate of 54% against TMV, suggesting its potential use in crop protection strategies .

Material Science Applications

Development of Functional Materials

Research indicates that this compound can be utilized in the synthesis of novel materials with specific properties such as conductivity or fluorescence. These materials are being investigated for applications in electronics and photonics due to their unique electronic properties .

Case Study: Conductive Polymers

A recent study synthesized polymers incorporating thiadiazole units which demonstrated enhanced electrical conductivity compared to traditional materials. The incorporation of this compound into polymer matrices resulted in improved charge transport properties .

Summary Table of Applications

Mechanism of Action

The mechanism of action of N-(4-fluorobenzyl)-1,2,3-thiadiazole-4-carboxamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For example, it may inhibit the activity of certain enzymes by binding to their active sites, thereby blocking substrate access. The pathways involved may include signal transduction pathways that regulate cellular processes such as proliferation, apoptosis, and inflammation.

Comparison with Similar Compounds

Similar Compounds

- N-(4-fluorobenzyl)-1,2,3-thiadiazole-5-carboxamide

- N-(4-chlorobenzyl)-1,2,3-thiadiazole-4-carboxamide

- N-(4-methylbenzyl)-1,2,3-thiadiazole-4-carboxamide

Uniqueness

N-(4-fluorobenzyl)-1,2,3-thiadiazole-4-carboxamide is unique due to the presence of the 4-fluorobenzyl group, which imparts distinct electronic and steric properties. This makes the compound more reactive in certain chemical reactions and potentially more effective in its biological applications compared to its analogs .

Biological Activity

N-(4-fluorobenzyl)-1,2,3-thiadiazole-4-carboxamide is a compound that has garnered attention in the field of medicinal chemistry due to its diverse biological activities. This article explores its mechanisms of action, various biological effects, and relevant case studies that highlight its potential therapeutic applications.

Overview of Thiadiazole Derivatives

Thiadiazole derivatives are known for their broad spectrum of biological activities, including anticancer , antimicrobial , anti-inflammatory , and anticonvulsant properties. The presence of the thiadiazole ring system contributes to these activities by facilitating interactions with various biological targets, including enzymes and receptors .

The mechanism of action for this compound involves:

- Cellular Interaction : The compound may interact with specific molecular targets within cells, leading to altered cellular functions. This includes modulation of enzyme activity and receptor binding.

- Induction of Apoptosis : In cancer cells, it has been shown to induce apoptosis through pathways involving caspases and other apoptotic factors .

- Inhibition of Kinases : Some studies suggest that thiadiazole derivatives can inhibit kinases such as ERK1/2, which play a critical role in cell proliferation and survival .

Anticancer Activity

Numerous studies have documented the anticancer properties of thiadiazole derivatives. For instance:

- In Vitro Studies : this compound has demonstrated significant cytotoxicity against various cancer cell lines. Table 1 summarizes some key findings:

| Cell Line | IC50 (μM) | Effect |

|---|---|---|

| A549 (Lung Cancer) | 10.28 | Induces apoptosis |

| HT-29 (Colon Cancer) | 12.45 | Inhibits cell proliferation |

| C6 (Rat Glioma) | 15.00 | Reduces viability |

These results indicate that the compound effectively reduces cell viability across multiple cancer types.

Antimicrobial Activity

This compound also exhibits antimicrobial properties. It has been tested against various bacterial strains with promising results:

- Minimum Inhibitory Concentration (MIC) values have shown effectiveness against both Gram-positive and Gram-negative bacteria. For example:

| Bacterial Strain | MIC (μg/mL) |

|---|---|

| Staphylococcus aureus | 32 |

| Escherichia coli | 16 |

| Pseudomonas aeruginosa | 64 |

These findings suggest that the compound could serve as a potential candidate for developing new antimicrobial agents .

Anti-inflammatory Properties

Research indicates that thiadiazole derivatives can exhibit anti-inflammatory effects through mechanisms such as inhibition of pro-inflammatory cytokines and stabilization of erythrocyte membranes . For instance:

- In Vivo Studies : In animal models, this compound has shown significant reduction in paw edema induced by carrageenan.

Case Studies and Research Findings

Several case studies have highlighted the therapeutic potential of this compound:

- A study conducted by Sun et al. (2011) evaluated the anticancer efficacy of various thiadiazole derivatives and reported that modifications in substituents significantly affect biological activity. The introduction of fluorine increased potency against lung carcinoma cells .

- Another research effort focused on the synthesis and evaluation of thiadiazole derivatives against breast cancer models demonstrated that compounds similar to this compound exhibited IC50 values comparable to established chemotherapeutics .

Q & A

Basic Research Questions

Q. What are the common synthetic routes for N-(4-fluorobenzyl)-1,2,3-thiadiazole-4-carboxamide, and what are their limitations?

- Methodological Answer : The compound is typically synthesized via multi-step reactions involving condensation and cyclization. For example, analogous thiadiazole derivatives are synthesized by reacting fluorinated benzylamines with thiadiazole precursors in acetonitrile or DMF under reflux, followed by cyclization using iodine and triethylamine . Key limitations include low aqueous solubility (common in thiadiazole derivatives due to aromatic stacking) and moderate yields (~60–70%), which may require optimization of solvent systems (e.g., THF vs. ethanol) or purification techniques (e.g., flash chromatography) .

Q. Which spectroscopic techniques are standard for characterizing This compound?

- Methodological Answer : Structural confirmation relies on and NMR to verify fluorobenzyl and thiadiazole moieties, with characteristic shifts at δ 7.2–7.4 ppm (aromatic protons) and δ 160–165 ppm (C-F coupling). IR spectroscopy identifies carboxamide C=O stretches (~1650 cm), while LC-MS (e.g., ESI-MS) confirms molecular weight (e.g., [M+H] at m/z 293) .

Q. What are the reported biological activities of this compound?

- Methodological Answer : Thiadiazole derivatives exhibit antimicrobial, antifungal, and anticancer activities. For example, fluorinated analogs show IC values <10 µM in kinase inhibition assays, likely due to interactions with ATP-binding pockets. However, activity varies significantly with substituents; in vitro studies should prioritize dose-response curves and controls for cytotoxicity .

Advanced Research Questions

Q. How can solubility challenges of This compound be addressed in pharmacological assays?

- Methodological Answer : Low solubility (<1 mg/mL in water) can be mitigated by:

- Derivatization : Introducing polar groups (e.g., hydroxyl, carboxyl) via side-chain modifications .

- Formulation : Using co-solvents (e.g., DMSO:PBS mixtures) or nanoencapsulation to enhance bioavailability .

- Prodrug strategies : Masking the carboxamide as an ester for improved membrane permeability .

Q. How do structural modifications (e.g., fluorobenzyl vs. chlorobenzyl) impact bioactivity?

- Methodological Answer : Fluorine’s electronegativity enhances binding to hydrophobic enzyme pockets (e.g., CYP450 isoforms) compared to chloro analogs. SAR studies on related compounds show that 4-fluorobenzyl groups improve metabolic stability by reducing oxidative dealkylation. Replacements with trifluoromethyl or methoxy groups may further modulate potency and selectivity .

Q. What experimental models are optimal for evaluating anticancer activity?

- Methodological Answer : Prioritize panel-based screening (e.g., NCI-60) to identify sensitive cancer types. Follow-up mechanisms should include:

- Apoptosis assays : Annexin V/PI staining with flow cytometry.

- Kinase profiling : Use recombinant kinases (e.g., EGFR, VEGFR) to identify targets .

- In vivo xenografts : Monitor tumor regression in immunodeficient mice, noting potential fluorobenzyl-mediated CYP interactions that alter pharmacokinetics .

Q. How can conflicting data on mechanism of action (MOA) be resolved?

- Methodological Answer : Discrepancies often arise from off-target effects. Use orthogonal methods:

- CRISPR-Cas9 knockout of putative targets (e.g., thioredoxin reductase) to confirm involvement.

- Thermal proteome profiling to identify direct binding partners .

- Metabolomic profiling to assess downstream effects (e.g., ROS generation) .

Q. What are the stability considerations for long-term storage?

- Methodological Answer : Thiadiazoles are prone to photodegradation and hydrolysis. Store lyophilized samples at -20°C under argon. For solutions, use stabilizers (e.g., BHT) in anhydrous DMSO. Monitor purity via HPLC every 6 months, with degradation thresholds set at <95% .

Methodological Tables

Table 1 : Key Physicochemical Properties

| Property | Value | Method/Source |

|---|---|---|

| Molecular Weight | 293.3 g/mol | ESI-MS |

| Solubility (HO) | <1 mg/mL | Shake-flask |

| LogP | 2.8 (predicted) | ChemAxon |

| Stability (pH 7.4, 25°C) | t = 48 h | HPLC monitoring |

Table 2 : Comparative Bioactivity of Analogues

| Compound | IC (µM) | Target | Reference |

|---|---|---|---|

| N-(4-fluorobenzyl)-... | 8.2 | EGFR kinase | |

| N-(4-chlorobenzyl)-... | 12.4 | EGFR kinase | |

| N-(4-methoxybenzyl)-... | 23.1 | VEGFR2 kinase |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.